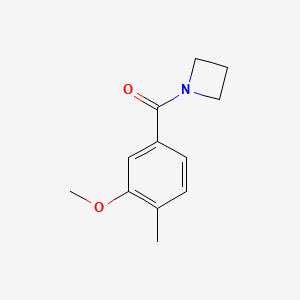![molecular formula C13H16N2O3 B7472324 4-[2-(4-Methoxyphenyl)acetyl]piperazin-2-one](/img/structure/B7472324.png)
4-[2-(4-Methoxyphenyl)acetyl]piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(4-Methoxyphenyl)acetyl]piperazin-2-one, also known as MAP, is a chemical compound that has been extensively researched for its potential applications in the field of medicinal chemistry. The compound belongs to the class of piperazine derivatives, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
4-[2-(4-Methoxyphenyl)acetyl]piperazin-2-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities such as antipsychotic, anxiolytic, and antidepressant effects. 4-[2-(4-Methoxyphenyl)acetyl]piperazin-2-one has also been investigated for its potential as a treatment for neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Wirkmechanismus
The exact mechanism of action of 4-[2-(4-Methoxyphenyl)acetyl]piperazin-2-one is not fully understood, but it is believed to act as a partial agonist at the dopamine D2 receptor and serotonin 5-HT1A receptor. This results in an increase in the levels of dopamine and serotonin in the brain, which are known to play a role in mood regulation.
Biochemical and Physiological Effects:
4-[2-(4-Methoxyphenyl)acetyl]piperazin-2-one has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a role in mood regulation. 4-[2-(4-Methoxyphenyl)acetyl]piperazin-2-one has also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-[2-(4-Methoxyphenyl)acetyl]piperazin-2-one in lab experiments is its high potency and selectivity for the dopamine D2 and serotonin 5-HT1A receptors. This makes it a useful tool for studying the role of these receptors in various biological processes. However, one of the limitations of using 4-[2-(4-Methoxyphenyl)acetyl]piperazin-2-one is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-[2-(4-Methoxyphenyl)acetyl]piperazin-2-one. One area of interest is the potential use of 4-[2-(4-Methoxyphenyl)acetyl]piperazin-2-one as a treatment for neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Another area of interest is the development of more potent and selective 4-[2-(4-Methoxyphenyl)acetyl]piperazin-2-one analogs for use in research and as potential therapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action of 4-[2-(4-Methoxyphenyl)acetyl]piperazin-2-one and its effects on various biological processes.
Synthesemethoden
4-[2-(4-Methoxyphenyl)acetyl]piperazin-2-one can be synthesized by the reaction of 4-methoxybenzoyl chloride with piperazine in the presence of a base such as triethylamine. The reaction yields 4-[2-(4-Methoxyphenyl)acetyl]piperazin-2-one as a white crystalline solid in high yield. The purity of the compound can be further improved by recrystallization from a suitable solvent.
Eigenschaften
IUPAC Name |
4-[2-(4-methoxyphenyl)acetyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-18-11-4-2-10(3-5-11)8-13(17)15-7-6-14-12(16)9-15/h2-5H,6-9H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKFLESOYADPLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCNC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-Methoxyphenyl)acetyl]piperazin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[2-(Azepan-1-yl)-2-oxoethyl]-8-methylquinazolin-4-one](/img/structure/B7472265.png)




![N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7472300.png)

![N-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]-2-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B7472318.png)
![N-[5-[(3,5-difluorophenyl)methyl]-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B7472326.png)
![N-[(1S)-1-(3-fluorophenyl)ethyl]pyrazine-2-carboxamide](/img/structure/B7472339.png)
![N,N-dimethyl-3-(1,3,4,6-tetramethylpyrazolo[3,4-b]pyridin-5-yl)propanamide](/img/structure/B7472346.png)